Cas no 81512-04-1 ((2R)-2-[(4-chlorophenyl)amino]-2-phenylpropanenitrile)

(2R)-2-[(4-chlorophenyl)amino]-2-phenylpropanenitrile structure
81512-04-1 structure
Product name:(2R)-2-[(4-chlorophenyl)amino]-2-phenylpropanenitrile
CAS No:81512-04-1
MF:C15H13ClN2
MW:256.730122327805
CID:1804043
PubChem ID:6933010

(2R)-2-[(4-chlorophenyl)amino]-2-phenylpropanenitrile Chemical and Physical Properties

Names and Identifiers

    • (2R)-2-[(4-chlorophenyl)amino]-2-phenylpropanenitrile
    • DTXSID101002020
    • 2-(4-chloroanilino)-2-phenylpropanenitrile
    • 81512-04-1
    • Inchi: InChI=1S/C15H13ClN2/c1-15(11-17,12-5-3-2-4-6-12)18-14-9-7-13(16)8-10-14/h2-10,18H,1H3/t15-/m1/s1
    • InChI Key: MNHYVCHHYGCMSF-OAHLLOKOSA-N
    • SMILES: CC(C#N)(C1=CC=CC=C1)NC2=CC=C(C=C2)Cl

Computed Properties

  • Exact Mass: 256.0767261g/mol
  • Monoisotopic Mass: 256.0767261g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 308
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 35.8Ų

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